molecular formula C20H29BrN2O4 B5197149 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate

1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate

Cat. No. B5197149
M. Wt: 441.4 g/mol
InChI Key: UBRADTBDXLGTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate, also known as BRL-15572, is a compound that has been studied for its potential use in treating various neurological disorders.

Mechanism of Action

1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate acts as a selective antagonist of the 5-HT2C receptor, a subtype of serotonin receptor. By blocking this receptor, 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation can lead to changes in behavior and mood, making 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate a potential treatment for neurological disorders.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has been shown to have anxiolytic and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. Additionally, 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has been shown to increase the release of dopamine in the prefrontal cortex, a brain region associated with executive function and decision making.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate is its selectivity for the 5-HT2C receptor, which reduces the potential for off-target effects. However, 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has a relatively short half-life, which can make dosing and experimental design more challenging. Additionally, 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.

Future Directions

Future research on 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate could focus on its potential use in treating specific neurological disorders, such as anxiety or drug addiction. Additionally, further studies could explore the safety and efficacy of 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate in humans, and investigate potential drug-drug interactions with other medications. Finally, the development of longer-lasting formulations of 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate could improve its potential for clinical use.

Synthesis Methods

1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate can be synthesized through a multi-step process starting with the reaction of 4-bromobenzyl chloride and cycloheptylamine. The resulting intermediate is then reacted with piperazine to form 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate. This synthesis method has been optimized to produce high yields of pure 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate.

Scientific Research Applications

1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has been studied for its potential use as a treatment for various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antipsychotic effects in animal models, and has also been studied for its potential use in treating drug addiction.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-cycloheptylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2.C2H2O4/c19-17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-1-2-4-6-18;3-1(4)2(5)6/h7-10,18H,1-6,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRADTBDXLGTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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